Home > Products > Screening Compounds P91438 > N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine
N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine - 1248404-37-6

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine

Catalog Number: EVT-1689185
CAS Number: 1248404-37-6
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers

    • Compound Description: This refers to four chiral compounds that were isolated and tested for fungicidal activity against Phytophthora capsici. The study found that the R and S isomers of these compounds exhibited different levels of activity, indicating that chirality influences their efficacy. Notably, one of the diastereomers, compound 4b, displayed remarkably high fungicidal activity against Phytophthora capsici, surpassing the efficacy of the positive control, dimethomorph [].
    • Relevance: The diastereomers are structurally related to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine through the presence of a propan-2-yloxy phenyl moiety. Both compound classes feature this specific structural motif, indicating potential similarities in their physicochemical properties or biological activities. Additionally, the research emphasizes the significance of stereochemistry in influencing biological activity. This finding could be relevant for understanding the structure-activity relationship of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, suggesting that its different stereoisomers might exhibit variations in their biological profiles.

    tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate

    • Compound Description: The compound was structurally characterized and its crystal structure was analyzed [].
    • Relevance: This compound, although structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, underscores the research focus on exploring the biological activities and structural properties of compounds containing aromatic rings, carbamate groups, and ether linkages. The study emphasizes the importance of intermolecular interactions, such as hydrogen bonds and π-π interactions, in influencing the crystal packing and stability of these compounds.

    3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide

    • Compound Description: This compound was synthesized and characterized using ¹H NMR and ESI-MS []. The study aimed to optimize the synthetic route for cost-effectiveness, operational simplicity, and high yield, highlighting its potential for industrial applications.
    • Relevance: While structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this compound highlights the research's interest in exploring amide derivatives and their potential for practical applications.

    5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    • Compound Description: HNPC-A9229 emerged as a potent fungicidal compound discovered during the search for novel pesticides. Its development was inspired by the optimization of a commercial insecticide, tebufenpyrad, and a lead compound, 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, which demonstrated promising fungicidal activity but high toxicity [].
    • Relevance: The identification of HNPC-A9229 highlights the importance of structural modifications in optimizing biological activity and reducing toxicity. This concept is highly relevant to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, suggesting that introducing specific structural changes to the molecule might lead to improved pharmacological profiles or novel applications. This approach could involve exploring different substituents, functional groups, or stereochemical configurations to fine-tune the compound's properties.

    Propan-2-yl r-4-(4-fluorophenyl)-3-hydroxy-c-6-methyl-2-phenyl-4,5-dihydro-2H-indazole-t-5-carboxylate

    • Compound Description: This compound's crystal structure, characterized by O—H⋯N and C—H⋯O hydrogen bonds, reveals a screw-boat conformation for the cyclohexene ring, influencing its molecular interactions and packing [].
    • Relevance: The presence of a propan-2-yl group in both this compound and N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine hints at potential similarities in their physicochemical properties. The different contexts of their use underline the versatility of such common structural motifs in medicinal chemistry, suggesting potential shared applications in drug development or material science.
    • Compound Description: This compound acts as a glycine transporter 1 (GlyT1) inhibitor and demonstrates potential for treating central nervous system disorders []. The study aimed to develop a structurally diverse backup compound with improved drug-likeness compared to a previously identified GlyT1 inhibitor. This new compound exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetic properties, resulting in increased cerebrospinal fluid glycine concentrations in rats, suggesting its potential therapeutic benefit.
    • Relevance: The presence of a propan-2-yl group in both this compound and N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine suggests that both compounds could be classified under the broad category of substituted propylamines. This structural similarity, despite differences in other functional groups and overall structures, hints at potential overlapping applications in medicinal chemistry and emphasizes the importance of the propan-2-yl group in influencing their biological interactions.
  • rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

    • Compound Description: This compound is the first reported member of a new class of substances [, ]. Its synthesis and crystal structure, featuring double-bonded nitrogen atoms to a central sulfur atom, showcase a novel chemical entity.
    • Relevance: Though structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, its identification emphasizes the ongoing search for new chemical entities with unique structural features and potential bioactivities. This finding highlights the importance of continuous exploration in medicinal chemistry, potentially leading to the discovery of compounds with improved therapeutic properties or novel applications, inspiring similar investigations into N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine. ,

    1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols

    • Compound Description: This series of indazoloxypropanolamines were synthesized as pindolol isosteres, aiming to investigate their potential as antiarrhythmic, local anesthetic, and analgesic agents [].
    • Relevance: The exploration of these compounds as pindolol isosteres highlights the importance of structural analogs in drug discovery. Although structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this concept of isosterism can be applied to the target compound. By exploring structural modifications that maintain key pharmacophoric features while altering other aspects of the molecule, researchers can potentially identify novel compounds with improved potency, selectivity, or pharmacokinetic properties. This approach could lead to the discovery of new therapeutic leads based on the N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine scaffold.

    2-[5-Methyl-2-(propan-2-yl)phenoxy]-N′-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide

    • Compound Description: The crystal structure of this compound shows intermolecular N—H⋯O hydrogen bonds forming chains along the [] direction [].
    • Relevance: This compound shares the propan-2-yl phenyl ether motif with N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine. The study's focus on intermolecular interactions, such as hydrogen bonds, offers valuable insight into potential binding modes and interactions of the target compound with biological targets.

    Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

    • Compound Description: This pyrimidine derivative, synthesized using dimethyl sulfate in dimethyl sulfoxide, possesses a distinct V-shaped molecular structure [].
    • Relevance: While structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the research's emphasis on synthetic methodology, structural characterization, and understanding intermolecular interactions within crystal structures provides a valuable framework for investigating novel compounds, including potential derivatives or analogs of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine. The insights gained from this study can be applied to design and synthesize new compounds with desired properties, emphasizing the importance of systematic synthesis and characterization in medicinal chemistry.

    (E)-methyl 2-[2-(6-(2-cyanophenoxy)-pyrimidin-4-yloxy)phenyl]-3-methoxypropenoate

    • Compound Description: This compound, synthesized without copper or copper salts and N,N-dimethylformamide, exhibits potent fungicidal activity [].
    • Relevance: Though structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the research's focus on developing efficient synthetic methods for biologically active compounds provides a valuable reference for future studies exploring the synthesis and potential applications of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine and its derivatives.

    2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol

    • Compound Description: This compound, characterized by a disordered phenyl ring on the 1,3-oxazole ring, reveals insights into molecular conformation and crystal packing through C—H⋯π interactions [].
    • Relevance: While structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's focus on detailed structural analysis, including the identification of disorder and intermolecular interactions, provides valuable insights that can be applied to study the target compound.

    N‐Phenyl‐N’‐[1‐[3‐(1‐aryl‐4‐piperazinyl)propan‐2‐ol]]ureas

    • Compound Description: These compounds, synthesized from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines, were evaluated for antiallergic and analgesic activities [, ].
    • Relevance: Although structurally distinct, the focus on evaluating these compounds for their antiallergic and analgesic properties provides a valuable pharmacological context. This information could guide the investigation of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine for similar biological activities using established pharmacological models and assays. ,
    • Compound Description: These complexes, designed as artificial RNases, were studied for their ability to cleave RNA with varying nucleoside compositions [].
    • Relevance: While structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this research highlights the potential of exploring the target compound's interactions with biomolecules like DNA or RNA. Although N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine lacks the metal-binding azacrown moieties of the complexes, its structure suggests it could potentially interact with nucleic acids through intercalation or groove binding.
    • Compound Description: Desipramine (10,11-dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine monohydrochloride) and fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propan-1-amine) are antidepressant drugs that exhibit anti-inflammatory and antioxidant effects in a rat model of colitis [].
    • Relevance: Although structurally dissimilar to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's focus on the anti-inflammatory and antioxidant effects of these drugs suggests a potential avenue for investigating the target compound's biological activities.
  • [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone

    • Compound Description: This compound was synthesized from readily available starting materials using a novel, efficient route involving Fischer indole cyclization [].
    • Relevance: Although structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study emphasizes the importance of developing efficient synthetic routes for complex molecules. It highlights the potential for exploring different synthetic strategies, such as Fischer indole cyclization, to access structurally diverse compounds, potentially including analogs or derivatives of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, with enhanced biological activity or improved pharmacological properties.

    1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

    • Compound Description: This compound is a potent, selective, and orally bioavailable c-Met inhibitor that exhibits significant antitumor activity in xenograft models [].
    • Relevance: AMG 458, while structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, exemplifies a successful drug discovery effort targeting a specific protein kinase, c-Met.

    3-methyl-1H-1,2,4?4-triazole-5-amine acetate (Hmta)

    • Compound Description: Hmta, a triazole derivative, was synthesized and characterized as part of a study exploring the formation of triazole tautomers [].
    • Relevance: Though structurally dissimilar to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's emphasis on theoretical calculations to predict chemical shifts and investigate tautomerism provides valuable insights for characterizing and understanding the structural properties of novel compounds.

    [(R)‐2,2′‐Bis(diphenyl­phosphino)‐1,1′‐binaphthyl‐κ2P,P′]chloro­hydrido{(S)‐2‐methyl‐1‐[(4R,5R)‐4‐methyl‐5‐phenyl‐4,5‐dihydro­oxazol‐2‐yl]propan‐1‐amine‐κ2N,N′}ruthenium(II) benzene solvate

    • Compound Description: This compound acts as an active ketone hydrogenation catalyst, highlighting the importance of chirality in its catalytic activity [].
    • Relevance: This compound, while structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, highlights the importance of stereochemistry in influencing biological activity and catalytic properties.

    Carvedilol

    • Compound Description: Carvedilol, a β-adrenergic blocking agent, was synthesized efficiently using 3-(9H-carbazol-4-yloxy)-1-chloropropan-2-yl phenyl carbonate as a key intermediate [].
    • Relevance: While structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this synthesis highlights the importance of developing efficient and practical synthetic routes for important pharmaceutical compounds.
    • Compound Description: The compound was synthesized via a multistep process involving the Suzuki-Miyaura reaction and Friedel-Crafts acylation [].
    • Relevance: Although this compound differs significantly in structure from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, it underscores the relevance of exploring various synthetic methodologies, such as the Suzuki-Miyaura reaction and Friedel-Crafts acylation, for creating structurally diverse compounds. These reactions could be valuable tools in exploring potential derivatizations or modifications of the target compound to improve its pharmacological properties or discover new applications.
    • Compound Description: These heterocyclic compounds were synthesized and characterized using spectroscopic techniques, expanding the chemical space of quinoline derivatives [].
    • Relevance: While structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's focus on creating diverse heterocyclic compounds with potential biological activities highlights a valuable strategy for drug discovery.
    • Compound Description: This series of furanone derivatives was computationally evaluated for their potential to inhibit Eag-1, a potassium channel often overexpressed in cancer cells [].
    • Relevance: Though structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the application of computational methods, such as molecular docking and inhibition constant calculations, highlights a powerful approach for exploring the potential biological activities of this compound.
  • N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives

    • Compound Description: These five derivatives, characterized by ¹H NMR, IR, and MS, expand the structural diversity of acetamide derivatives containing naphthalene and thiophene moieties [].
    • Relevance: While structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's exploration of N-substituted acetamide derivatives provides valuable insights into structural modifications that can be applied. This could involve incorporating similar heterocyclic moieties or exploring different N-substituents to modulate the compound's biological activity or physicochemical properties.

    N-Phenyl-(alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines

    • Compound Description: These oxazolines were investigated for their anti-histaminic effects [].
    • Relevance: Although structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this research underscores the importance of exploring a diverse range of heterocyclic compounds for their potential pharmacological activities. The study's findings on the structure-activity relationships of these oxazolines, particularly their interactions with histaminic and adrenergic receptors, can provide valuable insights for investigating the target compound's potential interactions with similar biological targets.
    • Compound Description: These compounds, synthesized from carvedilol, were tested for antifungal and antibacterial activity [].
    • Relevance: While structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's focus on synthesizing phosphorus-containing heterocycles and evaluating their antimicrobial activities offers a valuable approach for exploring new chemical space and identifying compounds with potential therapeutic applications.
  • Isotonitazene (N,N-diethyl-2-[5-nitro-2-({4-[(propan-2-yl)oxy]phenyl}methyl)-1H-benzimidazol-1-yl]ethan-1-amine)

    • Compound Description: Isotonitazene is a novel potent benzimidazole NPS opioid with a high potency and efficacy at the μ-opioid receptor (MOR) [].
    • Relevance: This compound shares a propan-2-yloxy phenyl moiety with N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, directly linking them structurally. The research's concern about isotonitazene's potency and availability emphasizes the importance of monitoring novel psychoactive substances. Understanding the structure-activity relationships within this class, especially concerning the shared moiety, is crucial for predicting potential risks and developing harm reduction strategies.
    • Compound Description: These are succinate dehydrogenase inhibitor (SDHI) fungicides evaluated for their efficacy against Microdochium nivale [].
    • Relevance: Although structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the research emphasizes the importance of continuously assessing the efficacy of fungicides against plant pathogens, especially considering the emergence of fungicide resistance. While N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine might not possess intrinsic fungicidal activity, understanding the mechanisms of action and resistance development in fungi, as explored in this study, provides valuable insights for developing novel antifungal agents, potentially involving structural analogs of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine or targeting similar cellular pathways.
    • Compound Description: These compounds, discovered through virtual screening and identified as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, showcase promising anti-inflammatory and anticancer potential [].
    • Relevance: Despite structural differences from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the study's focus on discovering non-acidic mPGES-1 inhibitors with anti-inflammatory and anticancer properties provides a valuable context for investigating the target compound's biological activities. Considering the role of mPGES-1 in inflammation and cancer, screening N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine for mPGES-1 inhibitory activity or exploring its potential in relevant biological assays could be of significant interest.
  • Heterodifunctional polyfluorene building blocks

    • Compound Description: These building blocks were used to create emission-tuned nanoparticles by incorporating polyethylene glycol (PEG) [].
    • Relevance: Although structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, the use of these blocks to generate nanoparticles highlights a potential application for the target compound. By modifying N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine to incorporate appropriate functional groups, it could potentially be used as a building block for synthesizing novel materials with unique properties.
    • Compound Description: These optically active, three-ring calamitic liquid crystals exhibit a variety of mesophases, including the blue phase-I/II, chiral nematic, and chiral smectic C phases, suggesting their potential for applications in liquid crystal displays and other technologies [].
    • Relevance: While structurally different from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, these compounds highlight the potential of exploring structural analogs with extended aromatic systems and flexible chains to investigate their self-assembly properties and potential liquid crystalline behavior.
  • N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

    • Compound Description: This class of compounds, synthesized via reactions involving N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides, displays potential for various biological activities [].
    • Relevance: Although structurally distinct from N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine, this study's exploration of quinoid structures and their reactivity with halogens provides a valuable context for investigating potential reactions and modifications of the target compound.
Overview

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine is a novel chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a cyclobutane ring, which is a saturated four-membered carbon ring, and an aromatic ether moiety that may influence its biological activity. The molecular formula for this compound is C13H17NO, and it exhibits unique properties that make it a subject of interest in drug design and development.

Source

The compound has been synthesized and characterized in various studies, including research on structure-activity relationships and synthesis methodologies. Relevant data can be found in scientific literature and patent filings that detail its synthesis and potential applications.

Classification

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine can be classified as an organic compound, specifically an amine due to the presence of the amine functional group. It also falls under the category of cycloalkyl compounds because of its cyclobutane structure.

Synthesis Analysis

Methods

The synthesis of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine typically involves several key steps:

  1. Formation of Cyclobutanamine: The initial step may involve the cyclization of appropriate precursors to form the cyclobutane ring. This can be achieved through methods such as ring-closing reactions or cycloaddition processes.
  2. Alkylation: The introduction of the 4-(propan-2-yloxy)phenyl group can be accomplished via alkylation reactions, where the cyclobutanamine is treated with a suitable alkylating agent.
  3. Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent characterization.

Technical Details

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine features:

  • A cyclobutane ring providing a rigid framework.
  • A 4-(propan-2-yloxy)phenyl group attached to a methyl carbon, enhancing lipophilicity and potentially improving binding affinity to biological targets.

Data

  • Molecular Formula: C13H17NO
  • Molecular Weight: Approximately 219.28 g/mol
Chemical Reactions Analysis

Reactions

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine can participate in various chemical reactions typical for amines and ethers:

  1. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  2. Acylation: The primary amine may react with acids or acid derivatives to form amides.
  3. Oxidation/Reduction: Depending on the functional groups present, oxidation or reduction reactions could modify the compound's properties.

Technical Details

Specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine is not fully elucidated but may involve:

  • Interaction with specific receptors or enzymes in biological systems.
  • Modulation of signaling pathways related to neurotransmission or other physiological processes.

Data

Further pharmacological studies are necessary to define its exact mechanism, including binding affinity assays and functional assays in relevant biological models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.
Applications

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting specific diseases.
  • Research Applications: Utilized in studies exploring structure-activity relationships or as a tool compound in biochemical assays.

This compound exemplifies the ongoing efforts in medicinal chemistry to develop innovative therapeutics through careful design and synthesis of novel chemical entities. Further research will elucidate its full potential and applicability in various scientific domains.

Properties

CAS Number

1248404-37-6

Product Name

N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]cyclobutanamine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-11(2)16-14-8-6-12(7-9-14)10-15-13-4-3-5-13/h6-9,11,13,15H,3-5,10H2,1-2H3

InChI Key

VZEOJBGFLZXILO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CNC2CCC2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2CCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.